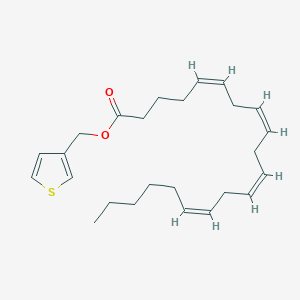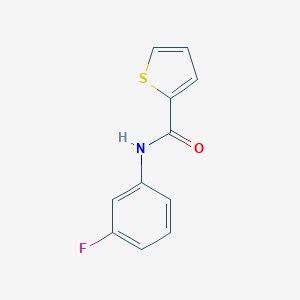
N-(3-fluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)thiophene-2-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that was originally developed as an immunosuppressant drug. However, it has since gained attention for its potential use in treating multiple sclerosis (MS) and other autoimmune diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by preventing immune cells from leaving the lymph nodes, thereby reducing inflammation and preventing immune attacks on the body's own tissues.
Mécanisme D'action
N-(3-fluorophenyl)thiophene-2-carboxamide works by binding to S1P receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the target tissue, thereby reducing inflammation and preventing immune attacks. N-(3-fluorophenyl)thiophene-2-carboxamide also has other effects on immune cells, including promoting the survival of regulatory T cells, which can help to suppress autoimmune responses.
Effets Biochimiques Et Physiologiques
N-(3-fluorophenyl)thiophene-2-carboxamide has several biochemical and physiological effects, including reducing the number of circulating lymphocytes, altering the expression of cytokines and chemokines, and reducing the production of inflammatory mediators. N-(3-fluorophenyl)thiophene-2-carboxamide can also have effects on the cardiovascular system, including reducing heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)thiophene-2-carboxamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune responses. However, N-(3-fluorophenyl)thiophene-2-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on N-(3-fluorophenyl)thiophene-2-carboxamide, including exploring its use in combination with other immunomodulatory agents, studying its effects on different types of autoimmune diseases, and investigating its potential use in treating other conditions, such as cancer. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-fluorophenyl)thiophene-2-carboxamide in treating autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)thiophene-2-carboxamide involves several steps, starting with the reaction of 3-fluorophenylacetic acid with thionyl chloride to produce 3-fluorophenylacetyl chloride. This is then reacted with thiophene-2-amine to produce the desired product, N-(3-fluorophenyl)thiophene-2-carboxamide. The reaction scheme involves several purification steps to ensure the purity of the final product.
Applications De Recherche Scientifique
N-(3-fluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential use in treating MS and other autoimmune diseases. In clinical trials, N-(3-fluorophenyl)thiophene-2-carboxamide has been shown to reduce the frequency of relapses in MS patients and slow the progression of disability. It has also been studied for its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
136340-92-6 |
|---|---|
Nom du produit |
N-(3-fluorophenyl)thiophene-2-carboxamide |
Formule moléculaire |
C11H8FNOS |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
Clé InChI |
WNFAJKQBFVQIHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
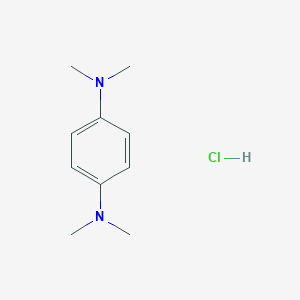
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
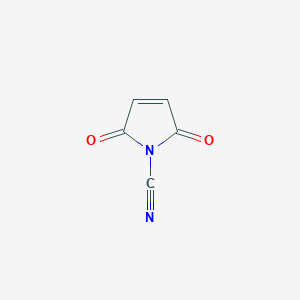
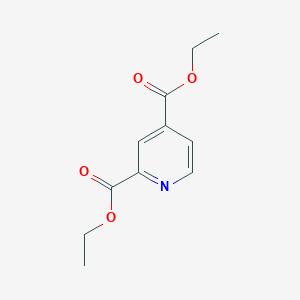
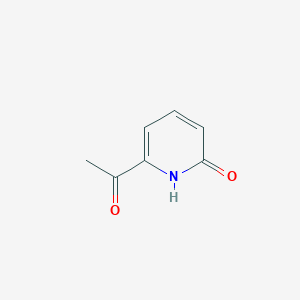
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
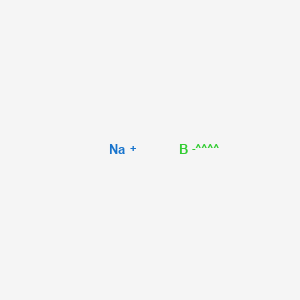
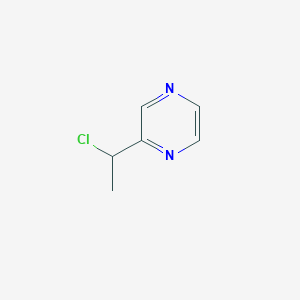
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
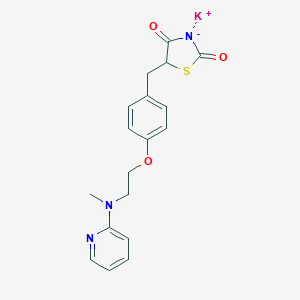
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
